Bis-PEG11-t-butyl ester
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Overview
Description
Bis-PEG11-t-butyl ester is a bifunctional polyethylene glycol-based compound with t-butyl ester functional groups at both ends. It is widely used in the PEGylation of bioactive molecules, which enhances their solubility, stability, and pharmacokinetic properties . This compound is particularly valuable in pharmaceutical applications for modifying biomolecules such as proteins and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG11-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:
- Dissolve polyethylene glycol in anhydrous dichloromethane.
- Add triethylamine to the solution.
- Slowly add t-butyl chloroformate while maintaining the reaction temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include crystallization or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis-PEG11-t-butyl ester undergoes various chemical reactions, including:
Substitution: The t-butyl ester groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be conducted using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Scientific Research Applications
Bis-PEG11-t-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Bis-PEG11-t-butyl ester involves the PEGylation of bioactive molecules. The t-butyl ester groups react with amino or hydroxyl groups on the target molecules, forming stable covalent bonds. This modification increases the hydrophilicity and molecular weight of the bioactive molecules, leading to improved solubility, stability, and reduced immunogenicity .
Comparison with Similar Compounds
Similar Compounds
- Bis-PEG4-t-butyl ester
- Bis-PEG8-t-butyl ester
- Bis-PEG12-t-butyl ester
Uniqueness
Compared to other similar compounds, Bis-PEG11-t-butyl ester offers a unique balance of hydrophilicity and biocompatibility due to its specific polyethylene glycol chain length. This makes it particularly effective in modifying larger biomolecules and enhancing their pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O15/c1-33(2,3)48-31(35)7-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-29-47-30-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-8-32(36)49-34(4,5)6/h7-30H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJAZLFMKBNUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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